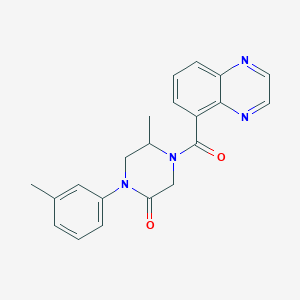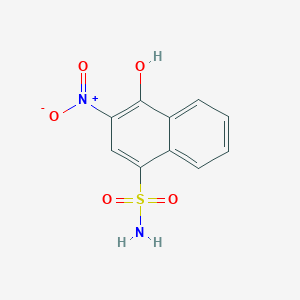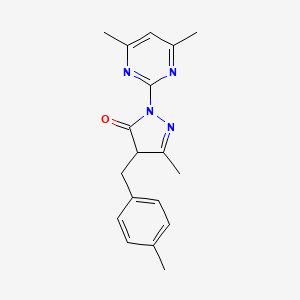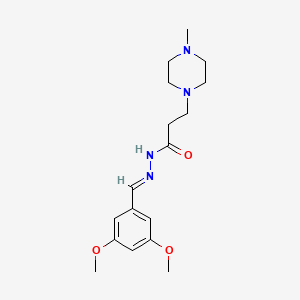
5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone often involves bioisosteric replacement and optimization against multiple parameters to achieve potent activity and selectivity. For instance, the synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists demonstrates complex synthesis routes incorporating quinoxalinyl and piperazinyl motifs (Bromidge et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone is characterized by detailed spectroscopic methods, including X-ray crystallography. These studies reveal the conformation of the piperazine ring and the relationships between different moieties within the molecules, providing insights into how structural features contribute to biological activity (Anthal et al., 2018).
Chemical Reactions and Properties
The chemical properties of such compounds involve reactions that enable the formation of complex structures, including Dieckmann cyclization to form piperazine-2,5-diones. These reactions are crucial for the development of compounds with specific biological activities and are guided by the structural requirements for target interactions (Aboussafy & Clive, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the pharmacokinetic profile of these compounds. Detailed physical characterization helps in optimizing these properties for better bioavailability and efficacy (Patel et al., 2012).
Chemical Properties Analysis
The chemical properties analysis of such compounds includes their reactivity, stability, and interactions with biological targets. Studies often focus on the optimization of these properties to enhance therapeutic potential while minimizing off-target effects (Murugesan et al., 2021).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has focused on the synthesis of new quinoxaline derivatives, including those with piperazine moieties, due to their potential hypoxic-cytotoxic agents. For example, a study reported the synthesis and in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains in the quinoxaline ring, with certain derivatives showing potent activities (Ortega et al., 2000).
Antimicrobial Activities
Some derivatives of the compound have shown significant antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines exhibited good or moderate activities against test microorganisms, suggesting their potential in antimicrobial therapy (Bektaş et al., 2010).
Antitumor Activities
In the realm of cancer research, novel quinoxalinyl-piperazine compounds have been synthesized and evaluated as anti-tumor agents. Certain compounds showed potent IC50 values against human cancer cells and demonstrated synergistic growth inhibition when combined with known anti-cancer drugs. In vivo studies also revealed the compound's efficacy in inhibiting tumor growth without significant side effects, highlighting its potential as a new class of anti-tumor chemotherapeutics (Lee et al., 2011).
Molecular Binding and Docking Studies
The interaction of these compounds with biological targets has also been explored through molecular docking studies. For example, new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized, and its binding to human serum albumin (HSA) was investigated, providing insights into the molecule's potential biological activities and interactions (Murugesan et al., 2021).
Propriétés
IUPAC Name |
5-methyl-1-(3-methylphenyl)-4-(quinoxaline-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-5-3-6-16(11-14)25-12-15(2)24(13-19(25)26)21(27)17-7-4-8-18-20(17)23-10-9-22-18/h3-11,15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLRXNAMHTBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3C(=CC=C2)N=CC=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591063.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5591072.png)
![9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591073.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)
![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)
![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)
![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)
![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

